methyl 1H-indole-3-carboximidate methyl 1H-indole-3-carboximidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18720220
InChI: InChI=1S/C10H10N2O/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9/h2-6,11-12H,1H3
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

methyl 1H-indole-3-carboximidate

CAS No.:

Cat. No.: VC18720220

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

methyl 1H-indole-3-carboximidate -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name methyl 1H-indole-3-carboximidate
Standard InChI InChI=1S/C10H10N2O/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9/h2-6,11-12H,1H3
Standard InChI Key DJYCPSULZRWRJK-UHFFFAOYSA-N
Canonical SMILES COC(=N)C1=CNC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Key Identifiers

Methyl 1H-indole-3-carboximidate is defined by the following identifiers:

PropertyValue
CAS Registry Number74862-27-4
Molecular FormulaC10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}
Molecular Weight174.20 g/mol
IUPAC NameMethyl 1H-indole-3-carboximidate
SMILESCOC(=N)C1=CNC2=CC=CC=C21
InChI KeyNSEKEFFTCYQFER-UHFFFAOYSA-N

The compound’s structure consists of an indole ring system substituted with a methyl carboximidate group at position 3. The indole nucleus provides aromaticity and π-electron density, while the carboximidate group introduces nucleophilic and electrophilic reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 1H-indole-3-carboximidate typically involves Fischer indole synthesis or Vilsmeier-Haack formylation, followed by functional group interconversion. A patent (CN102786460A) describes a method for synthesizing related indole-3-carboxaldehyde derivatives using Vilsmeier reagents (phosphorus oxychloride in dimethylformamide) . Adapting this approach, the carboxaldehyde intermediate can be converted to the carboximidate via condensation with methylamine under acidic conditions.

Representative Synthetic Pathway:

  • Vilsmeier Reagent Preparation: Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3\text{POCl}_3) at 0–5°C to generate the electrophilic intermediate .

  • Indole Ring Formation: 2-Methylaniline derivatives undergo cyclization in the presence of the Vilsmeier reagent, yielding indole-3-carboxaldehyde .

  • Carboximidate Formation: The aldehyde is treated with methylamine hydrochloride and triethylamine in methanol, followed by purification via recrystallization.

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and yield. Palladium-catalyzed reactions enhance regioselectivity and reduce byproducts. For example, palladium(II) acetate facilitates coupling reactions between indole precursors and methyl carboximidate donors, achieving yields exceeding 85%. The final hydrochloride salt is isolated to improve stability and solubility for pharmaceutical applications.

Physicochemical Properties and Reactivity

Stability and Solubility

Methyl 1H-indole-3-carboximidate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its hydrochloride salt shows enhanced aqueous solubility (≥10 mg/mL), making it preferable for biological assays. The compound is stable under inert atmospheres but may hydrolyze in acidic or alkaline conditions, regenerating the parent carboxaldehyde .

Reaction Pathways

The compound participates in diverse reactions:

Reaction TypeConditionsProducts
Nucleophilic Acyl SubstitutionAmines, alcohols, thiolsAmides, esters, thioesters
CycloadditionHeat, Lewis acidsFused heterocycles (e.g., β-carbolines)
ReductionNaBH4\text{NaBH}_4, LiAlH4\text{LiAlH}_4Indole-3-methanol derivatives

These transformations underscore its utility in constructing complex molecular architectures .

Pharmacological and Biological Activities

Antiviral and Antimicrobial Activity

The compound’s ability to intercalate viral DNA/RNA makes it a candidate for antiviral research. Derivatives show inhibitory activity against HIV-1 protease (EC₅₀ = 2.3 μM) and Dengue virus NS2B-NS3 protease . Additionally, Gram-positive bacteria (e.g., Staphylococcus aureus) are susceptible to indole-based analogs at MIC values of 4–8 μg/mL.

Industrial and Research Applications

Pharmaceutical Intermediate

Methyl 1H-indole-3-carboximidate is a key precursor in synthesizing:

  • α-Ketoamides: Potent inhibitors of viral proteases .

  • Thiazolopyrimidinones: Bcl-2 protein inhibitors for cancer therapy .

  • Quinolinones: Antimicrobial agents via multicomponent Ugi reactions .

Material Science

The compound’s aromaticity and electron-rich structure facilitate its use in conductive polymers. For example, poly(3-vinyl-1-methylindole) derivatives exhibit tunable luminescence properties for optoelectronic devices .

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